tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate
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Overview
Description
tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate is a chemical compound with the molecular formula C7H11N3O3. It is a member of the oxadiazole family, which is known for its unique bioisosteric properties and wide spectrum of biological activities . This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate can be synthesized through a one-pot reaction starting from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product. The synthesis process may also involve intermediate steps, such as the formation of nitro derivatives, which are then further reacted to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 1,2,4-oxadiazol-3-ylcarbamate can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: An oxadiazole isomer with unique properties and applications.
1,3,4-Oxadiazole: Known for its high importance in various scientific areas, including pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,3)13-6(11)9-5-8-4-12-10-5/h4H,1-3H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWQNYFPXZTNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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